molecular formula C12H20O2 B13590783 1-(4-Methylcyclohexyl)cyclobutane-1-carboxylic acid

1-(4-Methylcyclohexyl)cyclobutane-1-carboxylic acid

Cat. No.: B13590783
M. Wt: 196.29 g/mol
InChI Key: YTKBRTUVIHBPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylcyclohexyl)cyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a 4-methylcyclohexyl substituent. Cyclobutane rings are known for their conformational rigidity, which can enhance metabolic stability and binding specificity in pharmaceutical applications . The 4-methylcyclohexyl group likely contributes to increased lipophilicity, influencing solubility and membrane permeability. This compound may share synthetic pathways with similar derivatives, such as photoredox-catalyzed cyclobutane synthesis or RCM (ring-closing metathesis)-mediated stapling techniques .

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

1-(4-methylcyclohexyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H20O2/c1-9-3-5-10(6-4-9)12(11(13)14)7-2-8-12/h9-10H,2-8H2,1H3,(H,13,14)

InChI Key

YTKBRTUVIHBPLI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2(CCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylcyclohexyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylcyclohexyl bromide with cyclobutanecarboxylic acid in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylcyclohexyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The cyclobutane ring can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of light or heat.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated cyclobutane derivatives.

Scientific Research Applications

1-(4-Methylcyclohexyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylcyclohexyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzylcyclobutane-1-carboxylic Acid

  • Substituent : Benzyl group (aromatic).
  • Properties : The aromatic benzyl group enables π-π interactions, enhancing binding to hydrophobic pockets in proteins. However, it may reduce solubility compared to aliphatic substituents.
  • Applications : Used in R&D for peptide modification or small-molecule inhibitors .

1-(4-Methoxyphenyl)-3-Oxocyclobutane-1-Carboxylic Acid

  • Substituent : 4-Methoxyphenyl and 3-oxo group.
  • Properties : The oxo group introduces a ketone, enabling hydrogen bonding and reactivity in nucleophilic additions. The methoxy group enhances electron density, altering acidity (pKa ~3.5–4.5).
  • Applications : High purity (99.78% HPLC) makes it suitable for precision chemical studies .

3,3-Difluoro-1-Methylcyclobutane-1-Carboxylic Acid

  • Substituent : 3,3-Difluoro and 1-methyl groups.
  • Properties: Fluorine atoms increase electronegativity, lowering pKa (~2.8–3.2) and improving metabolic stability.
  • Applications : Drug discovery for fluorinated bioisosteres .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Properties
1-(4-Methylcyclohexyl)cyclobutane-1-carboxylic acid* C₁₂H₂₀O₂ 196.29 High lipophilicity (logP ~3.5–4.0)
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 Aromatic, moderate solubility in DMSO
3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid C₆H₈F₂O₂ 162.12 Low pKa, high metabolic stability
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid C₁₂H₁₂O₄ 220.22 Polar (ketone), HPLC purity >99%

*Estimated based on analogs.

Biological Activity

1-(4-Methylcyclohexyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative that has gained attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.

  • Molecular Formula : C13H16O2
  • Molecular Weight : 204.26 g/mol
  • IUPAC Name : 1-(4-Methylcyclohexyl)cyclobutane-1-carboxylic acid
  • Canonical SMILES : CC1=CC=C(C=C1)CC2(CCC2)C(=O)O

Synthesis

The synthesis of 1-(4-Methylcyclohexyl)cyclobutane-1-carboxylic acid typically involves the reaction of 4-methylbenzyl chloride with cyclobutanecarboxylic acid. This reaction is often facilitated by a base such as sodium hydroxide in an organic solvent like dichloromethane under reflux conditions. Industrial methods may employ continuous flow reactors for scalability and efficiency.

Antimicrobial Properties

Research indicates that 1-(4-Methylcyclohexyl)cyclobutane-1-carboxylic acid exhibits significant antimicrobial activity. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes, making it a candidate for further exploration in antibiotic development .

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory properties, possibly through the modulation of inflammatory pathways such as cyclooxygenase inhibition. This suggests its utility in treating inflammatory conditions .

Study on Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives, including 1-(4-Methylcyclohexyl)cyclobutane-1-carboxylic acid, against a range of bacterial strains. The compound demonstrated notable efficacy, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anti-inflammatory Activity Assessment

In vitro assays assessed the anti-inflammatory activity of the compound by measuring the inhibition of nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). Results indicated a significant reduction in nitric oxide levels, suggesting a promising anti-inflammatory profile .

The biological effects of 1-(4-Methylcyclohexyl)cyclobutane-1-carboxylic acid are largely attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : Likely involves disruption of bacterial membranes or inhibition of essential enzymes.
  • Anti-inflammatory Activity : May result from inhibition of cyclooxygenase enzymes and modulation of inflammatory cytokines.

Comparison with Similar Compounds

To understand the unique properties of 1-(4-Methylcyclohexyl)cyclobutane-1-carboxylic acid, it can be compared with other cyclobutane derivatives:

Compound NameStructureKey Activity
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acidStructureAntimicrobial
1-(4-Methoxyphenyl)-1-cyclobutanecarboxylic acidStructureAnti-inflammatory

These comparisons highlight how variations in substituents can affect biological activity and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.